Dodemorph

Vue d'ensemble

Description

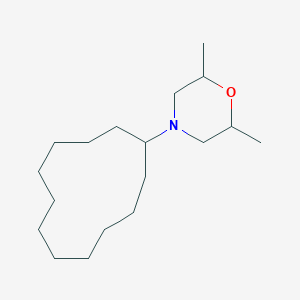

Dodemorph is a morpholine fungicide primarily used for the control of powdery mildew, particularly in rose culture . It is a member of the class of morpholines, specifically 2,6-dimethylmorpholine, in which the hydrogen attached to the nitrogen is replaced by a cyclododecyl group . This compound is moderately soluble in water and most organic solvents, moderately persistent in soil, and non-mobile .

Mécanisme D'action

Target of Action

Dodemorph, a morpholine fungicide, primarily targets the sterol biosynthesis in the membranes of fungi . The sterols are essential components of fungal cell membranes, and their disruption leads to the loss of cellular functions and eventually the death of the fungi .

Mode of Action

This compound interacts with its target by inhibiting the biosynthesis of sterols . This inhibition disrupts the structure and function of the fungal cell membranes, leading to the death of the fungi . It is also noted that this compound has both protective and curative properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of essential components of the fungal cell membrane, leading to the loss of cellular functions and death of the fungi .

Pharmacokinetics

This compound is moderately soluble in water and most organic solvents . It is moderately persistent in soil and is non-mobile . . These properties impact the bioavailability of this compound in the environment.

Result of Action

The primary result of this compound’s action is the control of fungal diseases, particularly powdery mildew . By disrupting the sterol biosynthesis in fungi, this compound effectively inhibits the growth and reproduction of fungi, thereby controlling the spread of fungal diseases .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soil and non-mobility suggest that it remains active in the environment for a moderate duration . Its solubility in water and organic solvents may affect its distribution in different environmental compartments . Furthermore, environmental conditions such as temperature, humidity, and rainfall can also influence the effectiveness of this compound in controlling fungal diseases .

Méthodes De Préparation

Dodemorph can be synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of 2,6-dimethylmorpholine with cyclododecyl bromide under basic conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran, with sodium hydride as the base. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Dodemorph undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a variety of oxidized morpholine derivatives .

Applications De Recherche Scientifique

Agricultural Applications

- Fungal Control : Dodemorph is predominantly used to manage fungal diseases in various crops, including fruits and vegetables. Its effectiveness against pathogens such as Botrytis cinerea has been well-documented.

- Antibacterial Properties : Research indicates that this compound possesses antibacterial activity, particularly in its diequatorial (cis-) form, which demonstrates higher efficacy compared to its axial-equatorial (trans-) counterpart. This property could be leveraged for developing new antibacterial agents .

- Resistance Management : As a fungicide, this compound can be integrated into resistance management strategies to mitigate the development of resistant fungal strains. Its unique mode of action may provide an alternative to conventional fungicides.

Molecular Mechanisms and Biological Studies

This compound's interactions at the molecular level have been explored through various studies:

- Protein Profiling in Mosquitoes : A study on Aedes aegypti treated with this compound revealed significant upregulation of proteins associated with metabolism and energy production. This suggests potential applications in vector control strategies by targeting metabolic pathways .

- Anaerobic Digestion Stability : Research examining this compound's stability during anaerobic digestion indicated that it remains largely unchanged under specific pH conditions, highlighting its potential persistence in waste treatment systems .

Environmental Impact and Toxicity

The environmental fate of this compound has been a subject of investigation due to its moderate persistence and potential toxicity:

- Ecotoxicology : this compound poses moderate risks to bees and aquatic life, necessitating careful application practices to minimize ecological damage. Studies have shown varying degradation rates among its diastereomers in different bacterial environments, influencing its antifungal performance .

- Human Health Considerations : Limited data on human toxicity suggest that this compound may act as a reproductive/developmental toxin, although further research is needed to clarify these effects .

Table 1: Summary of this compound Properties

| Property | Value |

|---|---|

| Solubility | Moderately soluble |

| Persistence in Soil | 24-83 days (DT₅₀) |

| Toxicity to Mammals | Low |

| Toxicity to Aquatic Life | Moderate |

Table 2: Efficacy Against Fungal Pathogens

| Pathogen | Efficacy (%) | Form Used |

|---|---|---|

| Botrytis cinerea | 45.6 - 47.1 | Cis/Trans Mix |

| Penicillium digitatum | Variable | Not specified |

Case Studies

- Effectiveness Against Botrytis cinerea : In trials using this compound against B. cinerea, mixtures of cis- and trans-diastereomers showed promising results, maintaining high levels of efficacy despite the rapid degradation of the cis-form .

- Impact on Mosquito Larvae : In a study focused on mosquito larvae, treatment with this compound led to significant alterations in protein expression profiles, suggesting pathways for future insecticide development targeting metabolic processes .

Comparaison Avec Des Composés Similaires

Dodemorph is unique among morpholine fungicides due to its specific structure and mode of action. Similar compounds include:

Tridemorph: Another morpholine fungicide with a similar mode of action but different chemical structure.

Fenpropimorph: A morpholine fungicide that also inhibits sterol biosynthesis but has a broader spectrum of activity.

Triforine: A fungicide with a different chemical structure but similar antifungal properties.

This compound’s uniqueness lies in its specific inhibition of the Δ8 → Δ7 isomerase and the Δ14 reductase enzymes, which distinguishes it from other sterol biosynthesis inhibitors .

Activité Biologique

Dodemorph is a morpholine derivative widely recognized for its antifungal properties, primarily used in agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its unique chemical structure, which includes a morpholine ring. This structure is crucial for its fungicidal activity, as it acts as a sterol biosynthesis inhibitor (SBI) . By disrupting the production of ergosterol—a vital component of fungal cell membranes—this compound compromises the integrity of these membranes, leading to cell death .

Antifungal Efficacy

This compound exhibits significant antifungal activity against various fungal species. Research has shown that its effectiveness can vary based on the diastereomeric form used. The cis-form of this compound demonstrates higher antibacterial activity compared to the trans-form , with studies indicating that mixtures of these forms can enhance overall toxicity against certain fungi like Botrytis cinerea (B. cinerea) .

Table 1: Antifungal Activity of this compound Diastereomers

| Diastereomer Form | % Inhibition Against B. cinerea | Toxicity Level |

|---|---|---|

| Cis | 47.1 ± 2.4 | Low |

| Trans | 45.6 ± 3.2 | Moderate |

| Mixture (9:1) | 50.0 ± 1.8 | High |

| Mixture (3:7) | 48.5 ± 2.0 | Moderate |

The above table summarizes the antifungal activities observed in various studies, highlighting the efficacy of different diastereomeric mixtures.

Acute and Chronic Toxicity

Toxicological assessments reveal that this compound can induce hepatocellular damage at higher doses, particularly in animal models such as dogs . The lowest observable adverse effect level (LOAEL) was identified at 25 mg/kg bw/day , where significant liver changes were noted.

Table 2: Toxicity Findings from Animal Studies

| Study Type | Species | LOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| 90-Day Study | Rats | >25 | No significant liver damage |

| 1-Year Study | Dogs | 25 | Liver hyperplasia, gastric erosion |

| Two-Generation Study | Rats | ~194 | Reduced body weight, gestation duration |

This table illustrates the varying toxicity levels observed across different studies, emphasizing the need for careful dosage management in agricultural applications.

Case Studies and Environmental Impact

This compound's environmental impact has been studied in various contexts, particularly regarding its degradation in biological systems. A study examining its fate during anaerobic digestion showed that this compound residues could be effectively broken down, suggesting minimal long-term environmental accumulation .

Case Study: Anaerobic Digestion of this compound Residues

- Objective : To evaluate the stability and breakdown of this compound during anaerobic digestion.

- Findings : this compound residues were significantly reduced, indicating effective biodegradation processes.

Propriétés

IUPAC Name |

4-cyclododecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXKCYUTURMERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31717-87-0 (Parent) | |

| Record name | Dodemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041019 | |

| Record name | Dodemorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-77-7 | |

| Record name | Dodemorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1593-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodemorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.